molecular formula C11H13BrN2O3S B2545841 4-(4-Bromobenzenesulfonyl)piperazine-1-carbaldehyde CAS No. 928888-65-7

4-(4-Bromobenzenesulfonyl)piperazine-1-carbaldehyde

Cat. No.: B2545841
CAS No.: 928888-65-7
M. Wt: 333.2
InChI Key: AARZPKHJMDHDGH-UHFFFAOYSA-N
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Description

4-(4-Bromobenzenesulfonyl)piperazine-1-carbaldehyde is a chemical compound with the molecular formula C11H13BrN2O3S and a molecular weight of 333.20 g/mol . It is a piperazine derivative that contains a bromobenzenesulfonyl group and a carbaldehyde group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide .

Industrial Production Methods

In industrial settings, the production of 4-(4-Bromobenzenesulfonyl)piperazine-1-carbaldehyde may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromobenzenesulfonyl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Bromobenzenesulfonyl)piperazine-1-carbaldehyde has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-Bromobenzenesulfonyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzenesulfonyl group may enhance the compound’s binding affinity to these targets, while the piperazine ring provides structural stability. The aldehyde group can form covalent bonds with nucleophilic residues in the target proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

    1-Piperazinecarboxaldehyde: A simpler piperazine derivative with a formyl group at position 1.

    4-(4-Chlorobenzenesulfonyl)piperazine-1-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.

    4-(4-Methylbenzenesulfonyl)piperazine-1-carbaldehyde: Similar structure but with a methyl group instead of bromine.

Uniqueness

4-(4-Bromobenzenesulfonyl)piperazine-1-carbaldehyde is unique due to the presence of the bromobenzenesulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in halogen bonding and other interactions that are not possible with chlorine or methyl groups .

Properties

IUPAC Name

4-(4-bromophenyl)sulfonylpiperazine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O3S/c12-10-1-3-11(4-2-10)18(16,17)14-7-5-13(9-15)6-8-14/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARZPKHJMDHDGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=O)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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